molecular formula C8H19NS B8456210 Ethyl (3-propylthio)propylamine

Ethyl (3-propylthio)propylamine

Cat. No.: B8456210
M. Wt: 161.31 g/mol
InChI Key: SAJHWCCWVHBKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-propylthio)propylamine is a tertiary amine featuring a propylthio ether (-S-CH₂CH₂CH₃) group and an ethyl substituent. For example, thiourea derivatives of propylamine are synthesized by reacting amines with phenyl isothiocyanate (), and quaternization of tertiary amines using methyl iodide is well-documented (). These methods imply that this compound might be synthesized through similar thiol-amine coupling or alkylation steps.

Key physical-chemical properties can be inferred from related compounds:

  • Hydrophobicity: The propylthio group likely enhances lipophilicity compared to shorter-chain thioethers (e.g., methylthio).
  • Reactivity: The tertiary amine group may participate in acid-base reactions, quaternization, or coordination with metals ().

Properties

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

IUPAC Name

N-ethyl-3-propylsulfanylpropan-1-amine

InChI

InChI=1S/C8H19NS/c1-3-7-10-8-5-6-9-4-2/h9H,3-8H2,1-2H3

InChI Key

SAJHWCCWVHBKJR-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCNCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Properties

The table below compares Ethyl (3-propylthio)propylamine with structurally related amines:

Compound Molecular Formula Key Functional Groups Toxicity (EC50, μM) Applications
This compound* C₈H₁₉NS Tertiary amine, propylthio Not reported Catalysis, material synthesis
n-Propylamine C₃H₉N Primary amine 12.68 (chlorinated) Organic synthesis, surfactants
3-(Methylthio)propylamine C₄H₁₁NS Primary amine, methylthio Not reported Radical stabilization ()
Ethylmethylamine C₃H₉N Secondary amine 19.72 (chlorinated) Pharmaceuticals, agrochemicals
Trimethylamine C₃H₉N Tertiary amine 15.92 (chlorinated) CO₂ capture, polymer synthesis

Reactivity and Stability

  • Radical Formation: 3-(Methylthio)propylamine forms intramolecular S∴N three-electron-bonded radical cations under oxidative conditions, enhancing stability in aqueous systems ().
  • Oxidative Degradation : Propylamine-based adsorbents degrade faster than ethylenediamine analogs under oxidizing conditions, with tertiary amines showing higher stability (). This suggests this compound’s tertiary structure could improve durability in catalytic or environmental applications.

Toxicity and Environmental Impact

  • Chlorinated aliphatic amines (e.g., chloropropylamine) exhibit EC50 values ~12–20 μM in Microtox assays, indicating moderate toxicity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.